molecular formula C9H19Br B12399948 1-Bromononane-d19

1-Bromononane-d19

Cat. No.: B12399948
M. Wt: 226.27 g/mol
InChI Key: AYMUQTNXKPEMLM-KIJKOTCYSA-N
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Description

1-Bromononane-d19 is a deuterium-labeled compound, specifically a stable isotope of 1-Bromononane. It is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms. This compound is often utilized in various fields such as chemistry, biology, medicine, and industry for its ability to act as a tracer in metabolic studies and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromononane-d19 is synthesized by substituting the hydrogen atoms in 1-Bromononane with deuterium. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the complete substitution of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but on a larger scale, ensuring high purity and yield. The compound is then purified and tested for its isotopic purity before being made available for research purposes.

Chemical Reactions Analysis

Types of Reactions

1-Bromononane-d19 undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.

    Elimination Reactions: Can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: Though less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.

    Solvents: Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Conditions: Reactions are often carried out at elevated temperatures to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles will yield substituted nonane derivatives.

Scientific Research Applications

1-Bromononane-d19 is used in a variety of scientific research applications:

    Chemistry: As a tracer in metabolic studies and to study reaction mechanisms.

    Biology: Used in labeling experiments to track the movement and interaction of molecules within biological systems.

    Medicine: Helps in the development of new pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromononane-d19 exerts its effects is primarily through its role as a labeled compound. The deuterium atoms in this compound allow researchers to track the compound through various chemical and biological processes. This is particularly useful in studying metabolic pathways and reaction mechanisms, as the deuterium atoms provide a distinct signal that can be detected using various analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    1-Bromononane: The non-deuterated version of 1-Bromononane-d19.

    1-Chlorononane: A similar compound with a chlorine atom instead of a bromine atom.

    1-Iodononane: A similar compound with an iodine atom instead of a bromine atom.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful as a tracer in scientific research. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C9H19Br

Molecular Weight

226.27 g/mol

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononane

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

AYMUQTNXKPEMLM-KIJKOTCYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Canonical SMILES

CCCCCCCCCBr

Origin of Product

United States

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